Propyl 3-aminopropanoate hydrochloride

Description

Systematic Chemical Identification

Propyl 3-aminopropanoate hydrochloride is officially recognized under the Chemical Abstracts Service registry number 81440-29-1, establishing its unique chemical identity within the global chemical database system. The International Union of Pure and Applied Chemistry systematic name for this compound is this compound, which directly reflects its structural composition and salt formation. Alternative nomenclature systems recognize this compound through various synonymous designations that emphasize different aspects of its molecular architecture.

The molecular architecture of this compound can be comprehensively described through its International Chemical Identifier notation. The compound's InChI representation is documented as 1S/C6H13NO2.ClH/c1-2-5-9-6(8)3-4-7;/h2-5,7H2,1H3;1H, providing a standardized structural description that enables precise identification across different chemical information systems. The corresponding InChI Key, SXNJCGIOMXUODG-UHFFFAOYSA-N, serves as a condensed hash representation facilitating rapid database searches and structural comparisons.

Molecular Formula and Constitutional Analysis

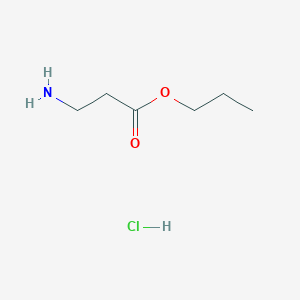

The molecular formula of this compound is established as C6H14ClNO2, representing the complete ionic composition including the hydrochloride counterion. This formula indicates the presence of six carbon atoms, fourteen hydrogen atoms, one chlorine atom, one nitrogen atom, and two oxygen atoms within the molecular structure. The constitutional arrangement demonstrates the ester linkage between the propyl alcohol moiety and the 3-aminopropanoic acid backbone, with the amino group protonated and paired with the chloride anion to form the stable hydrochloride salt.

The structural representation through Simplified Molecular Input Line Entry System notation appears as Cl.CCCOC(=O)CCN, clearly delineating the spatial arrangement of functional groups and atomic connectivity. This notation emphasizes the discrete ionic nature of the compound, showing the chloride anion separated from the protonated amino ester cation, which is crucial for understanding the compound's behavior in various chemical environments.

Properties

IUPAC Name |

propyl 3-aminopropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-2-5-9-6(8)3-4-7;/h2-5,7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXNJCGIOMXUODG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Propyl 3-aminopropanoate hydrochloride is an amino acid derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a propyl group attached to the amino acid backbone, which can influence its interactions with biological systems. This article aims to explore the biological activity of this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

- Molecular Formula : C₅H₁₄ClNO₂

- Molecular Weight : 167.63 g/mol

- Structure : The compound features a propyl group attached to the amino group of 3-aminopropanoic acid, contributing to its unique properties.

The biological activity of this compound is primarily attributed to its role as a substrate or inhibitor in various enzymatic reactions. The compound's structure allows it to interact with biological macromolecules, influencing metabolic pathways and potentially modulating enzyme activity.

Antimicrobial Properties

Research indicates that derivatives of propyl 3-aminopropanoate exhibit antimicrobial activity against certain bacterial strains. For instance, studies have shown that related compounds can inhibit the growth of Staphylococcus aureus and other Gram-positive bacteria, although their effectiveness against Gram-negative bacteria remains limited .

| Compound | Activity | MIC (µM) |

|---|---|---|

| This compound | Moderate against S. aureus | 10-20 |

| Ethyl 3-aminopropanoate hydrochloride | Moderate against E. coli | 15-25 |

Enzyme Interaction Studies

In proteomics research, this compound has been utilized to study enzyme kinetics and mechanisms. Its ability to act as a substrate in enzymatic reactions provides insights into metabolic processes and potential therapeutic applications. For example, it has been shown to influence the activity of enzymes involved in amino acid metabolism, which can be crucial for drug development.

Case Studies

- Antibacterial Screening : A study evaluated several alkylamine-linked analogues for their antibacterial properties, including propyl derivatives. The results indicated variable antibacterial activity, with some compounds demonstrating significant inhibition against Staphylococcus aureus at concentrations around 10 µM .

- Enzyme Inhibition : In another investigation focused on enzyme inhibitors, propyl derivatives were tested for their ability to inhibit specific proteases essential for bacterial survival. The results showed that certain concentrations could reduce protease activity by up to 50%, suggesting potential therapeutic avenues in combating bacterial infections .

Applications in Medicinal Chemistry

This compound serves as a valuable building block in the synthesis of various pharmaceuticals. Its structural characteristics make it suitable for:

- Prodrug Development : Enhancing solubility and stability of active drug compounds.

- Chiral Auxiliary : Facilitating asymmetric synthesis to produce optically pure compounds.

Scientific Research Applications

Pharmacological Research

Propyl 3-aminopropanoate hydrochloride has been studied for its potential as a pharmacological agent. It acts as an inhibitor of GABA transporters, which are crucial in neurotransmission and are implicated in various neurological disorders. Research indicates that derivatives of this compound exhibit antinociceptive properties in rodent models of neuropathic pain, showcasing its potential in pain management therapies .

Antibacterial Activity

Recent studies have explored the antibacterial properties of compounds related to this compound. Its derivatives have shown activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This suggests its potential as a scaffold for developing new antibacterial agents .

Therapeutic Potential

The therapeutic applications of this compound extend beyond antibacterial properties. Its role as a GABA transporter inhibitor positions it as a candidate for treating conditions such as anxiety disorders, epilepsy, and neuropathic pain syndromes. The modulation of GABAergic activity can lead to significant clinical outcomes in these areas.

Case Study 1: Neuropathic Pain Management

In a study focusing on neuropathic pain models induced by chemotherapy agents, this compound demonstrated significant antinociceptive effects without inducing motor deficits in test subjects. This highlights its potential safety profile and efficacy as a pain management option .

Case Study 2: Antibacterial Efficacy

A series of experiments evaluated the antibacterial activity of propyl 3-aminopropanoate derivatives against various bacterial strains. The results indicated effective inhibition against MRSA strains, suggesting that further development could lead to novel treatments for resistant bacterial infections .

Comparison with Similar Compounds

Isopropyl 3-Aminopropanoate Hydrochloride

- Molecular Formula: C₆H₁₄ClNO₂ (identical to propyl variant).

- Structural Difference : Branched isopropyl ester vs. linear propyl ester.

- Properties :

- Solubility : High in water due to ionic hydrochloride group.

- Stability : Slightly lower than the propyl variant due to steric hindrance from branching, which may slow ester hydrolysis marginally .

- Applications : Used interchangeably in industrial synthesis but may exhibit divergent reactivity in stereosensitive reactions.

Prilocaine Hydrochloride-Related Compound B

- Structure: (RS)-N-(4-Methylphenyl)-2-(propylamino)propanamide hydrochloride (C₁₃H₂₀ClN₂O; MW: 236.76 g/mol).

- Key Differences: Functional Groups: Amide vs. ester. Stability: Amides resist hydrolysis better than esters, making this compound more stable in aqueous or biological environments . Applications: Pharmacologically active as a local anesthetic precursor, unlike this compound, which lacks intrinsic therapeutic activity.

Piperazine Derivatives (HBK Series)

- Examples: HBK15 (1-[(2-chloro-6-methylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine hydrochloride).

- Structural Contrast: Backbone: Piperazine ring with aryl and phenoxy substituents vs. simple β-alanine ester. Complexity: Higher molecular weight (e.g., HBK15: ~450 g/mol) and multifunctional design.

- Applications: Designed for central nervous system (CNS) targeting, unlike this compound, which serves as a non-pharmacological intermediate .

Data Table: Comparative Analysis

| Parameter | Propyl 3-Aminopropanoate HCl | Isopropyl 3-Aminopropanoate HCl | Prilocaine-Related Compound B | HBK15 (Piperazine Derivative) |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 167.64 | 167.64 | 236.76 | ~450 (estimated) |

| Functional Groups | Ester, amine HCl | Ester, amine HCl | Amide, propylamino, aryl | Piperazine, phenoxy, aryl |

| Solubility in Water | High | High | Moderate | Low (lipophilic substituents) |

| Primary Use | Industrial intermediate | Industrial intermediate | Pharmaceutical precursor | CNS-active candidate |

| Stability | Moderate (ester hydrolysis) | Slightly lower (branching) | High (amide resistance) | High (rigid structure) |

Research Findings and Implications

- Ester vs. Amide Stability: this compound’s ester group renders it more susceptible to hydrolysis than amide-based analogs like Prilocaine-related compounds. This limits its utility in prolonged biological applications but suits short-term synthetic workflows .

- Branching Effects : The isopropyl variant’s branched structure may reduce crystallinity and alter melting points compared to the linear propyl form, impacting purification processes .

- Pharmacological Potential: Piperazine derivatives (HBK series) demonstrate the importance of structural complexity in CNS targeting, a feature absent in simpler β-alanine esters .

Preparation Methods

General Synthetic Approach

The preparation of propyl 3-aminopropanoate hydrochloride typically involves:

- Esterification of 3-aminopropanoic acid or its derivatives to form propyl 3-aminopropanoate.

- Formation of the hydrochloride salt by reaction with hydrogen chloride.

The process can be broken down into key reaction steps, including esterification, amination, and salt formation, often requiring protection/deprotection strategies to handle the amino group.

Esterification of 3-Aminopropanoic Acid Derivatives

A common preparative step is the esterification of 3-aminopropanoic acid (beta-alanine) or its derivatives to the propyl ester. This can be achieved via:

- Acid-catalyzed esterification using propanol and an acid catalyst.

- Transesterification of methyl or ethyl esters with propanol.

- Use of coupling reagents for direct ester formation.

In related research, methyl esters of amino acids were synthesized and modified through coupling reactions (e.g., DCC or azide coupling) to attach alkyl amines, which is relevant for preparing amino esters like propyl 3-aminopropanoate.

Azide Coupling and Hydrazinolysis Methods

One efficient method involves:

- Conversion of ester derivatives to hydrazides by reaction with hydrazine hydrate.

- Formation of azide intermediates by reaction with sodium nitrite and hydrochloric acid at low temperature.

- Coupling of azides with primary amines (such as propyl amine) to form the corresponding amides or amino esters.

This azide coupling method has been shown to be more efficient than traditional carbodiimide-mediated coupling, providing higher yields and simpler workup.

Detailed Stepwise Synthesis from Literature

A patent describing a related synthetic route for N-(3-aminopropyl)methacrylamide hydrochloride (a structurally similar compound) provides a comprehensive method that can be adapted for this compound:

| Step | Description | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Reaction of 3-chloropropylamine hydrochloride with methacrylic anhydride under base catalysis to form N-(3-chloropropyl)amide | 0–5 °C, 1–5 hours, molar ratio 1:1–3 | ~94 |

| 2 | Reaction of N-(3-chloropropyl)amide with potassium phthalimide to form N-[N'-(methacryloyl)-3-aminopropyl]phthalimide | 50–150 °C, 1–5 hours | ~87 |

| 3 | Hydrazinolysis of phthalimide intermediate with hydrazine hydrate to release free amine | Reflux 2–10 hours | ~85–88 |

| 4 | Formation of hydrochloride salt by reaction with HCl in solvent | 0–25 °C, 1–5 hours | ~93 |

This sequence avoids expensive protecting groups like Boc and uses cost-effective reagents, making it suitable for industrial scale-up.

Comparative Analysis of Coupling Methods

| Coupling Method | Reagents | Reaction Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Azide Coupling | NaNO2, HCl, primary amines | 0 °C, 12 h | Higher yield, simpler workup | Requires handling azides (safety concern) |

| DCC/NHS Coupling | Dicyclohexylcarbodiimide, N-hydroxysuccinimide | Room temp, 12 h | Well-established, mild conditions | Lower yield, more complex purification |

Azide coupling is preferred for preparing N-alkyl amino esters due to better yields and operational simplicity.

Experimental Notes and Observations

- The esterification and amination steps require careful temperature control (often 0–5 °C) to avoid side reactions.

- Hydrazinolysis is typically performed under reflux in methanol or ethanol to ensure complete removal of phthalimide protecting groups.

- The final hydrochloride salt formation is conducted by bubbling HCl gas or adding HCl in an appropriate solvent like tetrahydrofuran (THF), leading to precipitation of the hydrochloride salt.

- Purification involves extraction, washing with bicarbonate and brine, drying over sodium sulfate, and evaporation under reduced pressure.

Summary Table of Key Reaction Parameters

| Step | Reactants | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Esterification | 3-aminopropanoic acid + propanol | Acid catalyst or coupling reagents | Ambient to reflux | Several hours | Variable | Acid or coupling reagent choice affects yield |

| Hydrazide Formation | Ester + hydrazine hydrate | Ethanol | Reflux | ~9 h | High | Converts ester to hydrazide intermediate |

| Azide Formation | Hydrazide + NaNO2 + HCl | Water | 0 °C | 1 h | High | Forms azide intermediate |

| Azide Coupling | Azide + propyl amine | Water or organic solvent | 0 °C | 12 h | High (better than DCC) | Efficient amide bond formation |

| Salt Formation | Free amine + HCl | THF or similar | 0–25 °C | 1–5 h | ~93 | Precipitates hydrochloride salt |

Q & A

Q. What are the standard methodologies for synthesizing Propyl 3-aminopropanoate hydrochloride in laboratory settings?

The synthesis typically involves esterification of 3-aminopropanoic acid with propanol under acidic conditions, followed by hydrochlorination. Key steps include:

- Reaction optimization : Adjusting molar ratios (e.g., 1:1.2 for amine-to-propyl chloride) and maintaining temperatures between 0–5°C during HCl gas introduction to prevent side reactions like over-alkylation .

- Purification : Recrystallization using ethanol/water mixtures to achieve ≥99% purity, verified via HPLC with a C18 column and UV detection at 254 nm .

Q. How can researchers confirm the structural identity of this compound?

Use a combination of:

- Spectroscopic techniques :

- ¹H/¹³C NMR : Compare chemical shifts with analogs (e.g., methyl or ethyl derivatives) to confirm propyl ester and amine protonation .

- FT-IR : Validate N–H stretching (2500–3000 cm⁻¹) and C=O ester vibrations (~1740 cm⁻¹) .

- Elemental analysis : Match experimental C, H, N, and Cl content to theoretical values (e.g., ±0.3% deviation) .

Q. What are the critical parameters for ensuring compound stability during storage?

- Storage conditions : Airtight containers under inert gas (argon) at –20°C to prevent hydrolysis of the ester group .

- Stability assays : Monitor degradation via accelerated stability testing (40°C/75% RH for 4 weeks) with LC-MS to detect hydrolysis products .

Advanced Research Questions

Q. How can researchers resolve discrepancies in purity assessments between HPLC and titration methods?

- Methodological cross-validation :

- Use ion-pair HPLC (e.g., with 0.1% trifluoroacetic acid) to improve peak symmetry for charged species .

- Compare non-aqueous titration (using perchloric acid in glacial acetic acid) with Karl Fischer titration for water content correction .

- Statistical analysis : Apply Bland-Altman plots to quantify systematic biases between methods .

Q. What strategies optimize reaction yields when scaling up synthesis from milligram to gram quantities?

- Process intensification :

- Solvent selection : Replace ethanol with 2-methyltetrahydrofuran for improved solubility and greener processing .

Q. How can advanced analytical techniques address conflicting bioactivity data in structure-activity relationship (SAR) studies?

- Crystallography : Resolve 3D conformations via X-ray diffraction to identify steric or electronic effects from the propyl group versus methyl/ethyl analogs .

- Metabolite profiling : Use LC-HRMS to detect unexpected metabolites (e.g., propyl-to-propanoic acid conversion) that may skew SAR interpretations .

Q. What are the best practices for mitigating batch-to-batch variability in pharmacological assays?

- Preclinical standardization :

- Characterize each batch via DSC (melting point ±2°C) and TGA (decomposition onset >150°C) to confirm consistency .

- Use a reference standard (e.g., USP-grade) for normalizing bioassay results .

- Data normalization : Apply Z-score scaling to account for minor purity variations (e.g., 99.0% vs. 99.5%) in dose-response curves .

Safety and Handling

Q. What safety protocols are essential for handling this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.